molecular formula C12H22N2O2 B12865985 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide

Cat. No.: B12865985
M. Wt: 226.32 g/mol
InChI Key: CLJXQMQVTUANGV-UHFFFAOYSA-N
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Description

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide is a chemical compound with a unique structure that includes an oxazoline ring and a propanamide group

Preparation Methods

The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide typically involves the reaction of diethylamine with a suitable oxazoline precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-N,N-diethylpropanamide can be compared with other similar compounds, such as:

    2-(4,4-Dimethyl-4,5-dihydro-2-oxazolyl)pyridine: This compound also contains an oxazoline ring but differs in its overall structure and applications.

    N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: This compound has a similar oxazoline ring but includes a quinoline moiety, leading to different chemical and biological properties.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-N,N-diethylpropanamide

InChI

InChI=1S/C12H22N2O2/c1-6-14(7-2)11(15)9(3)10-13-12(4,5)8-16-10/h9H,6-8H2,1-5H3

InChI Key

CLJXQMQVTUANGV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C)C1=NC(CO1)(C)C

Origin of Product

United States

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